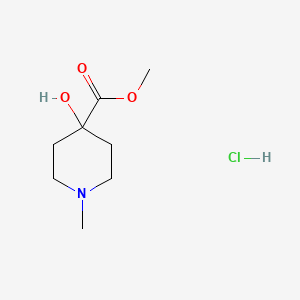
Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride
Overview
Description
Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate hydrochloride is a piperidine derivative with significant implications in medicinal chemistry. This article explores its biological activity, including enzymatic interactions, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a complex structure characterized by a piperidine ring with hydroxyl and carboxyl functional groups. Its molecular formula is , and it possesses a molecular weight of approximately 195.66 g/mol. The stereochemistry of this compound is essential as it influences its biological interactions and pharmacological profile.
Enzymatic Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that this compound can act as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, potentially enhancing their efficacy or toxicity .
Pharmacokinetics
Pharmacokinetic studies reveal that this compound exhibits favorable bioavailability and clearance rates. For example, after intravenous administration in animal models, the compound demonstrated a clearance rate of approximately 82.7 mL/h/kg and an oral bioavailability of about 31.8% . These parameters suggest that the compound could be effectively utilized in therapeutic settings with appropriate dosing regimens.
Therapeutic Applications
The compound's biological activity suggests potential applications in treating various conditions:
- Neurological Disorders : Given its structural similarity to other piperidine derivatives known for neuroactive properties, this compound may exhibit effects on neurotransmitter systems, making it a candidate for further investigation in neurological therapies.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties by inhibiting tumor cell proliferation. For instance, related compounds have shown significant inhibitory effects on cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .
Case Studies
Several case studies have highlighted the biological activity of piperidine derivatives similar to this compound:
Properties
IUPAC Name |
methyl 4-hydroxy-1-methylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-9-5-3-8(11,4-6-9)7(10)12-2;/h11H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNFUVSPFZWFCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)(C(=O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















